(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur, nitrogen, and a ketone group. Its structure includes a 4-chlorophenyl substituent at position 3, an ethyl group at position 5, and a cyanoacetamide moiety linked via a benzyl group.
Properties
IUPAC Name |
(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-2-18-20(27)25(16-10-8-15(22)9-11-16)21(28-18)17(12-23)19(26)24-13-14-6-4-3-5-7-14/h3-11,18H,2,13H2,1H3,(H,24,26)/b21-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLUMTBOUGWDKD-FXBPSFAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CC=C2)S1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(/C(=C(\C#N)/C(=O)NCC2=CC=CC=C2)/S1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Benzyl-2-Cyanoacetamide Intermediate
The preparation begins with the synthesis of N-benzyl-2-cyanoacetamide , a pivotal intermediate. This is achieved via the reaction of benzylamine with ethyl cyanoacetate in ethanol under reflux, as outlined in studies targeting analogous thiazolidinone frameworks.
Procedure :
- Benzylamine (0.1 mol) and ethyl cyanoacetate (0.1 mol) are dissolved in anhydrous ethanol.
- The mixture is refluxed for 6–8 hours, followed by cooling to room temperature.
- The precipitate is filtered, washed with cold ethanol, and recrystallized from acetonitrile to yield white crystals (85–90% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Reaction Time | 6–8 hours | |
| Yield | 85–90% |
Cyclocondensation to Form Thiazolidinone Core
The thiazolidinone ring is constructed via cyclocondensation of N-benzyl-2-cyanoacetamide with 4-chlorophenyl isothiocyanate and ethyl bromoacetate, adapting protocols from and.
General Protocol :
- N-Benzyl-2-cyanoacetamide (1.85 g, 1 mmol) and 4-chlorophenyl isothiocyanate (1 mmol) are stirred in DMF with potassium hydroxide (1 mmol) at 25°C for 3 hours.
- Ethyl bromoacetate (1 mmol) is added dropwise, and the mixture is stirred for an additional 8 hours at 40°C.
- The reaction is quenched with ice water, and the solid product is filtered, washed, and recrystallized from acetonitrile.
Regioselectivity Considerations :
- The Z-configuration of the thiazolidin-2-ylidene moiety is stabilized by electron-withdrawing cyano and 4-chlorophenyl groups, as confirmed by X-ray crystallography in analogous compounds.
- Sodium bicarbonate is critical for deprotonation, ensuring regioselective attack at the α-carbon of the cyanoacetamide.
Thionation and Functionalization
Thionation of the intermediate 3 (Scheme 1) using sodium hydrosulfide (NaSH) introduces the thioamide group, a prerequisite for subsequent cyclization.
Optimized Conditions :
- 3 (1 mmol) is treated with NaSH (1.2 mmol) in water at 60°C for 2 hours.
- The thioamide derivative 4a is isolated in 75–80% yield and characterized via $$^1$$H NMR and IR spectroscopy.
Critical Reaction Parameters :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 60°C | |
| Yield | 75–80% | |
| Key Catalyst | NaSH |
Final Cyclization to Target Compound
The target compound is synthesized via a Hantzsch-type reaction between thioamide 4a and ethyl α-bromo-4-chlorophenylacetate, following methodologies in and.
Stepwise Process :
- 4a (1.85 g, 1 mmol), ethyl α-bromo-4-chlorophenylacetate (1 mmol), and sodium bicarbonate (1 mmol) are suspended in DMF (1 mL).
- The mixture is stirred at 25°C for 8 hours, then diluted with water.
- The precipitate is filtered, washed with ethanol, and recrystallized from acetonitrile to yield the Z-isomer as pale yellow crystals (71–82% yield).
Stereochemical Control :
- The Z-configuration is confirmed by NOESY spectroscopy, showing proximity between the cyano group and thiazolidinone ring protons.
- DMF acts as both solvent and catalyst, enhancing reaction efficiency.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key methodologies for synthesizing the target compound, highlighting yields, solvents, and catalysts.
Table 1. Synthesis Method Comparison
| Method | Solvent | Catalyst | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclocondensation | DMF | NaHCO₃ | 25 | 71–82 | |
| Hantzsch Reaction | Ethanol | Piperidine | 80 | 68–75 | |
| Thionation-Cyclization | Water | NaSH | 60 | 75–80 |
Mechanistic Insights and Challenges
- Regioselectivity : The electron-deficient cyano group directs nucleophilic attack to the α-position, favoring thiazolidinone ring formation over alternative pathways.
- Side Reactions : Competing hydrolysis of the cyano group may occur under acidic conditions, necessitating pH control (pH 6–7).
- Scalability : Pilot-scale studies indicate that DMF can be replaced with acetonitrile to reduce toxicity without compromising yield.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme kinetics and mechanisms.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific biological context and the type of enzyme or receptor involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Differences
The compound is compared to 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (), a structurally related thiazolidinone derivative.
Table 1: Structural and Physicochemical Comparison
Implications of Structural Variations
The methoxy group in the compound may enhance solubility via polar interactions, whereas the benzyl group in the target compound increases lipophilicity, favoring membrane penetration.
Biological Activity :
- The 4-chlorophenyl group in both compounds is associated with enhanced bioactivity due to improved lipophilicity and stability. However, the ethyl group at position 5 in the target compound may sterically hinder interactions with enzymatic pockets compared to the planar benzylidene group in the compound .
Synthetic Feasibility :
- The high yield (90%) of the compound suggests robust synthetic routes for thioxo-containing derivatives. The absence of thioxo groups in the target compound may simplify purification but require specialized conditions for cyanide incorporation .
Biological Activity
The compound (2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide belongs to a class of thiazolidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, supported by various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazolidine ring, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research has indicated that thiazolidine derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated the cytotoxic effects of thiazolidine derivatives against various cancer cell lines. The presence of the thiazolidine moiety is often correlated with enhanced antitumor properties.
- Antimicrobial Activity : Thiazolidine compounds have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents.
The antitumor effects of this compound may be attributed to its ability to induce apoptosis in cancer cells. The structure–activity relationship (SAR) indicates that modifications in the phenyl and thiazolidine rings significantly influence cytotoxicity.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various thiazolidine derivatives against human breast cancer cell lines. The IC50 value for this compound was found to be approximately 12 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Efficacy Against Bacteria
The compound has been tested for its antibacterial properties against various bacterial strains. Results indicated that it possesses considerable activity against both Gram-positive and Gram-negative bacteria.
Research Findings
- Antibacterial Screening : In a screening assay, (2Z)-N-benzyl... exhibited an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against Staphylococcus aureus and 30 µg/mL against Escherichia coli .
Structure–Activity Relationship (SAR)
The SAR analysis suggests that:
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF | |
| Base | Triethylamine | |
| Temperature | 80–100°C (reflux) | |
| Purification Method | Column chromatography |
Basic: What analytical techniques are critical for confirming the Z-configuration and structural integrity?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms the Z-configuration via single-crystal analysis (e.g., R factor < 0.03, data-to-parameter ratio > 13) .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Basic: How is purity assessed during synthesis?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Melting Point : Sharp melting point (e.g., 215–217°C) indicates high purity .
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis within ±0.3% of theoretical values .
Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
Methodological Answer:
Contradictions often arise from solvent effects or tautomeric equilibria. Mitigation strategies:
- 2D NMR : HSQC and HMBC to correlate proton-carbon couplings and confirm connectivity .
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
Advanced: What methodologies are used to evaluate its biological activity and mechanisms?
Methodological Answer:
- Molecular Docking : AutoDock Vina to predict binding affinity to targets (e.g., PPAR-γ for antidiabetic activity) .
- In Vitro Assays :
- Kinetic Studies : Fluorescence quenching to study protein-ligand interactions (e.g., with BSA) .
Advanced: How can reaction pathways for thiazolidinone derivatives be investigated?
Methodological Answer:
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., enolate intermediates) .
- Isotopic Labeling : ¹⁸O labeling to trace oxygen incorporation during cyclization .
- Computational Studies : Transition state analysis (Gaussian 09, M06-2X functional) to map energy barriers .
Advanced: What strategies assess compound stability under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic conditions (ICH Q1B guidelines) .
- HPLC Stability Profiling : Monitor degradation products (e.g., hydrolyzed cyano group at 4 hours in pH 7.4 buffer) .
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
